molecular formula C8H14O3S2 B13445180 rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers)

rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers)

Cat. No.: B13445180
M. Wt: 222.3 g/mol
InChI Key: NTBXHTYZOVLARS-UHFFFAOYSA-N
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Description

rac-Lipoic Acid Monosulfoxide (Mixture of Regioisomers and Diastereomers) is a derivative of α-lipoic acid, a naturally occurring compound known for its antioxidant properties. This compound contains a sulfoxide group, which introduces additional chemical reactivity and potential biological activity. It is a mixture of regioisomers and diastereomers, meaning it has different structural forms that vary in the position of the sulfoxide group and the spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Lipoic Acid Monosulfoxide typically involves the oxidation of α-lipoic acid. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the sulfoxide group. The reaction conditions, including temperature, solvent, and reaction time, are carefully optimized to achieve the desired mixture of regioisomers and diastereomers .

Industrial Production Methods

Industrial production of rac-Lipoic Acid Monosulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are meticulously controlled to ensure consistency and yield. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-Lipoic Acid Monosulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

    Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products Formed

Scientific Research Applications

rac-Lipoic Acid Monosulfoxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rac-Lipoic Acid Monosulfoxide involves its ability to modulate redox reactions within cells. The sulfoxide group can undergo reversible oxidation and reduction, allowing it to participate in redox cycling. This property enables it to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, it can interact with various molecular targets, including enzymes involved in redox regulation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    α-Lipoic Acid: The parent compound, known for its antioxidant properties.

    Dihydrolipoic Acid: The reduced form of α-lipoic acid, also an antioxidant.

    Sulfones and Sulfides: Other sulfur-containing compounds with varying oxidation states.

Uniqueness

rac-Lipoic Acid Monosulfoxide is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activity. Its mixture of regioisomers and diastereomers adds complexity to its behavior and interactions, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

IUPAC Name

5-(2-oxodithiolan-3-yl)pentanoic acid

InChI

InChI=1S/C8H14O3S2/c9-8(10)4-2-1-3-7-5-6-12-13(7)11/h7H,1-6H2,(H,9,10)

InChI Key

NTBXHTYZOVLARS-UHFFFAOYSA-N

Canonical SMILES

C1CSS(=O)C1CCCCC(=O)O

Origin of Product

United States

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